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Compound of Interest

2,3,4,5-Tetrahydro-1H-
Compound Name: i )
benzo[D]azepine hydrochloride

Cat. No.: B178193

An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5-Tetrahydro-1H-
benzo[D]azepine Hydrochloride

Introduction

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of
numerous biologically active compounds. Within this class, 2,3,4,5-Tetrahydro-1H-
benzo[d]azepine serves as a critical intermediate in the synthesis of novel therapeutics,
particularly those targeting the central nervous system.[1] The conversion of the parent amine
to its hydrochloride (HCI) salt is a fundamental step in drug development. This process is
designed to enhance the compound's aqueous solubility, improve its stability, and facilitate
handling and formulation, making it more suitable for chemical reactions and biological
screening.[2]

This technical guide provides a comprehensive overview of the core physicochemical
properties of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCI. It is intended for researchers,
chemists, and drug development professionals, offering not only essential data but also the
scientific rationale behind the analytical methodologies used for its characterization.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent scientific investigation. The key
identifiers for 2,3,4,5-Tetrahydro-1H-benzo[d]azepine and its hydrochloride salt are summarized
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below.
Identifier Value Source
2,3,4,5-tetrahydro-1H-3-
IUPAC Name ] ] [3]
benzazepine hydrochloride
CAS Number 17379-01-0 (for HCI salt) [4]

4424-20-8 (for free base)

[3]5](6]

Molecular Formula

C10H14CIN

[4]

Molecular Weight

183.68 g/mol

[4]

Canonical SMILES

C1INCC2=CC=CC=C2C1.[H]CI

[4]

The structure consists of a benzene ring fused to a seven-membered azepine ring. In the

hydrochloride salt, the secondary amine in the azepine ring is protonated, forming an

ammonium cation which is ionically bonded to a chloride anion.

Caption: Structure of 2,3,4,5-Tetrahydro-1H-benzo[D]azepine HCI.

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in both chemical and biological

systems.
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Property

Value | Description

Rationale & Significance

Appearance

Expected to be a crystalline

solid.

The free base is a liquid[5].
Salt formation introduces ionic
character, leading to a more
ordered crystalline lattice,
which typically results in a solid

state at room temperature.

Solubility

Enhanced solubility in polar
solvents (e.g., water, methanol,
DMSO0).

The ionic nature of the HCI salt
allows for strong ion-dipole
interactions with polar
solvents, significantly
improving solubility over the
free base, which is only slightly
soluble in methanol and
DMSOI2][5]. This is crucial for
preparing stock solutions for

biological assays.

pKa

10.27 + 0.20 (Predicted for

conjugate acid)

This value corresponds to the
pKa of the protonated
amine[5]. It indicates that the
compound is a moderately
strong base and will be >99%
protonated and positively
charged at physiological pH
(~7.4). This has profound
implications for receptor
interaction and cell membrane

permeability.

Stability & Storage

Store in a dark place under an

inert atmosphere[5].

The hydrochloride salt is
chemically more stable than
the free amine, which can be
susceptible to oxidation. For
long-term integrity, storage in a

cool, dry, and dark
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environment is recommended

to prevent degradation.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of
the compound.

Chromatographic Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the
purity of pharmaceutical intermediates. A reverse-phase method is typically employed for
compounds of moderate polarity like this benzazepine derivative.

Caption: Standard workflow for HPLC-UV purity analysis.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler,
and column oven.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).

o Rationale: The C18 stationary phase provides excellent retention and separation for
compounds with aromatic rings and moderate polarity.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.

o Rationale: TFA acts as an ion-pairing agent, improving peak shape for basic compounds
like amines by minimizing tailing.

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

Gradient Elution:

o 0-20 min: 10% B to 90% B

o 20-25 min: Hold at 90% B

o 25-26 min: 90% B to 10% B
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o 26-30 min: Hold at 10% B (re-equilibration)

o Rationale: A gradient elution ensures that impurities with a wide range of polarities are
effectively separated and eluted from the column.

e Flow Rate: 1.0 mL/min.
e Column Temperature: 30 °C.

o Rationale: Maintaining a constant temperature ensures reproducible retention times.
o Detection Wavelength: 254 nm.

o Rationale: The benzene ring provides strong UV absorbance at this wavelength. A
photodiode array (PDA) detector can be used to assess peak purity across multiple
wavelengths.

o Sample Preparation: Accurately weigh and dissolve the compound in a 50:50 mixture of
Mobile Phase A and B to a final concentration of 1 mg/mL.

e Injection Volume: 5 pL.

o Data Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the
percentage of the main peak area relative to the total area of all peaks.

Structural Confirmation by Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by
providing a highly accurate mass measurement.

 Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass
analyzer (e.g., TOF or Orbitrap).

o Sample Preparation: Prepare a dilute solution of the sample (~10 pg/mL) in methanol or
acetonitrile.

« lonization Mode: Positive Electrospray lonization (ESI+).
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o Rationale: The secondary amine is easily protonated, making it ideal for positive ion
detection.

e Mass Analysis: Acquire the full scan spectrum. The expected monoisotopic mass for the
protonated free base [M+H]* (C10H14N") is 148.1121 Da.[7] The analysis will confirm this
mass to within a few parts per million (ppm), validating the molecular formula.

Identity Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the
atomic structure of a molecule, confirming the connectivity of atoms in the carbon-hydrogen
framework.

o Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent,
such as Deuterium Oxide (D20) or Methanol-da.

o Rationale: D20 is a good choice for the highly soluble HCI salt. The acidic N-H protons will
exchange with deuterium and may not be visible. Methanol-d4 can also be used and may
allow for observation of the N-H protons.

e Acquisition:

o H NMR: Acquire a standard proton spectrum. Expected signals would include distinct
multiplets in the aromatic region (for the benzene ring protons) and several signals in the
aliphatic region corresponding to the non-equivalent CHz groups of the azepine ring.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. This will confirm the number of
unique carbon environments, with signals expected in the aromatic region (~120-140 ppm)
and the aliphatic region (~20-60 ppm).

 Structural Verification: The chemical shifts, integration values (for *H), and coupling patterns
must be consistent with the proposed structure of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine.

Conclusion

2,3,4,5-Tetrahydro-1H-benzo[d]azepine HCl is a foundational building block for drug discovery.
Its physicochemical profile is dominated by the presence of the protonated amine, which
imparts high polarity, aqueous solubility, and chemical stability. A thorough characterization
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using a suite of modern analytical techniques—including HPLC for purity, HRMS for molecular
formula confirmation, and NMR for structural elucidation—is paramount. The protocols and
principles outlined in this guide provide a robust framework for scientists to ensure the quality
and integrity of this important chemical intermediate, thereby supporting the advancement of
medicinal chemistry research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["physicochemical properties of 2,3,4,5-Tetrahydro-1H-
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tetrahydro-1h-benzo-d-azepine-hcl]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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